![molecular formula C7H4BClF4O2 B7956081 [2-Chloro-5-fluoro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7956081.png)
[2-Chloro-5-fluoro-4-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
[2-Chloro-5-fluoro-4-(trifluoromethyl)phenyl]boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and trifluoromethyl groups. These substituents impart unique chemical properties to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-fluoro-4-(trifluoromethyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-5-fluoro-4-(trifluoromethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The halogen substituents (chlorine and fluorine) on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry
In chemistry, [2-Chloro-5-fluoro-4-(trifluoromethyl)phenyl]boronic acid is extensively used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it a valuable reagent in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. The presence of fluorine and trifluoromethyl groups can enhance the biological activity and metabolic stability of the synthesized compounds .
Industry
Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique chemical properties allow for the development of products with improved performance and efficacy .
Mechanism of Action
The mechanism of action of [2-Chloro-5-fluoro-4-(trifluoromethyl)phenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the chlorine and fluorine substituents.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Similar structure but lacks the fluorine substituent.
4-Chloro-2-(trifluoromethyl)phenylboronic acid: Similar structure but with different positions of chlorine and fluorine substituents.
Uniqueness
The unique combination of chlorine, fluorine, and trifluoromethyl groups in [2-Chloro-5-fluoro-4-(trifluoromethyl)phenyl]boronic acid imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications where specific electronic and steric properties are required .
Biological Activity
[2-Chloro-5-fluoro-4-(trifluoromethyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of multiple fluorine atoms and a chlorine atom, which significantly influence its chemical behavior and interactions with biological targets. This article aims to delve into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C7H4BClF4. The presence of electron-withdrawing groups like chlorine and fluorine enhances the acidity of the boronic acid, which is crucial for its reactivity in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its effectiveness against various microbial strains.
Minimum Inhibitory Concentration (MIC)
The antimicrobial activity was assessed using the agar diffusion method and determining the MIC values. The results indicated moderate activity against several pathogens:
Microorganism | MIC (µg/mL) | Comparison |
---|---|---|
Candida albicans | 100 | Moderate activity |
Aspergillus niger | 50 | Higher activity than Candida |
Escherichia coli | 25 | Lower MIC than positive control |
Bacillus cereus | 10 | More susceptible than E. coli |
These findings suggest that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for further research in antimicrobial drug development.
The proposed mechanism for the antimicrobial action of this compound involves inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis. This mechanism is similar to that of other known boronic acid derivatives, such as Tavaborole (AN2690), which has been approved for clinical use against fungal infections.
Isomerization Phenomenon
An interesting characteristic of boronic acids, including this compound, is their ability to undergo isomerization in solution. This process can lead to the formation of cyclic isomers that may exhibit different biological activities compared to their open-chain counterparts. Studies have shown that the cyclic forms can bind more effectively to the active sites of target enzymes, enhancing their inhibitory effects.
Case Studies
- Study on Antifungal Activity : A study published in MDPI demonstrated that this compound showed promising antifungal activity against Candida albicans. The study utilized both agar diffusion and MIC methods, confirming its potential as an antifungal agent with a specific focus on LeuRS inhibition .
- Bacterial Inhibition : Another investigation reported that this compound displayed a lower MIC against Bacillus cereus compared to other tested antibiotics, indicating its potential as an effective antibacterial agent .
- Structural Activity Relationship (SAR) : Research into structurally related compounds has indicated that modifications in substituents significantly affect biological activity. The presence of trifluoromethyl and chloro groups was found to enhance antimicrobial efficacy through improved binding interactions with bacterial enzymes .
Properties
IUPAC Name |
[2-chloro-5-fluoro-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClF4O2/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14)15/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLDZZKCHOTLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C(F)(F)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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